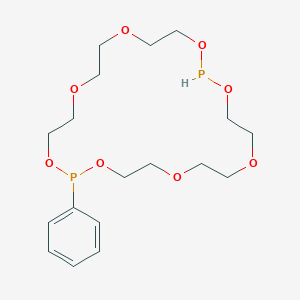

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane

Beschreibung

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is a 22-membered macrocyclic compound featuring two phosphorus atoms and eight oxygen atoms distributed across its ether-linked backbone. The phenyl substituent at position 2 introduces steric and electronic modifications, distinguishing it from simpler phosphine-containing macrocycles.

Eigenschaften

CAS-Nummer |

646065-33-0 |

|---|---|

Molekularformel |

C18H30O8P2 |

Molekulargewicht |

436.4 g/mol |

IUPAC-Name |

2-phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane |

InChI |

InChI=1S/C18H30O8P2/c1-2-4-18(5-3-1)28-25-16-12-21-8-6-19-10-14-23-27-24-15-11-20-7-9-22-13-17-26-28/h1-5,27H,6-17H2 |

InChI-Schlüssel |

SVTBEXOKEXUDOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCOP(OCCOCCOCCOPOCCO1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Phenyl-1,3,6,9,12,14,17,20-Octaoxa-2,13-diphosphacyclodocosan beinhaltet typischerweise die Reaktion von Phenylphosphin mit Ethylenglykolderivaten unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart eines Katalysators durchgeführt, oft eines Übergangsmetallkomplexes, der die Bildung der cyclischen Struktur erleichtert. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Reaktionszeit, werden optimiert, um hohe Ausbeuten und Reinheit des gewünschten Produkts zu erzielen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann einen kontinuierlichen Prozess beinhalten, bei dem die Reaktanten mit einer kontrollierten Geschwindigkeit in einen Reaktor geleitet werden. Der Einsatz automatisierter Systeme gewährleistet konstante Reaktionsbedingungen und Produktqualität. Das Endprodukt wird mit Techniken wie Destillation, Kristallisation oder Chromatographie gereinigt, um alle Verunreinigungen zu entfernen.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Phenyl-1,3,6,9,12,14,17,20-Octaoxa-2,13-diphosphacyclodocosan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Phosphinoxide wieder in Phosphine umwandeln.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen durchlaufen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Sauerstoff.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitriermittel werden unter sauren Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Phosphinoxide.

Reduktion: Phosphine.

Substitution: Substituierte Phenylderivate.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity : Recent studies indicate that compounds similar to 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines and demonstrated selective cytotoxicity. Such compounds can potentially target specific cancerous cells while minimizing damage to healthy tissues .

Drug Delivery Systems : The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs can enhance the solubility and bioavailability of poorly soluble therapeutic agents. This is particularly beneficial in the formulation of anticancer drugs where effective delivery is crucial for therapeutic efficacy .

Materials Science Applications

Polymer Chemistry : this compound can serve as a precursor for the synthesis of novel polymers. Its phosphorous and oxygen-rich structure can impart unique properties to polymers such as enhanced thermal stability and flame retardancy. Research into polymer composites incorporating this compound has shown improved mechanical properties and resistance to degradation under various environmental conditions .

Coatings and Adhesives : The chemical stability and reactivity of this compound make it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and provide additional functionalities such as water resistance or anti-corrosive effects .

Environmental Chemistry Applications

Heavy Metal Ion Removal : The phosphonate groups present in this compound can interact with heavy metal ions in aqueous solutions. This property allows for the development of materials that can effectively remove toxic heavy metals from wastewater. Studies have shown that modified versions of this compound can selectively bind to metal ions such as lead and cadmium .

Bioremediation : The compound's ability to form stable complexes with pollutants suggests potential applications in bioremediation strategies. It could be used to enhance the degradation of organic pollutants by facilitating microbial interactions or by acting as a chelating agent that improves the bioavailability of nutrients essential for microbial growth .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal centers, where the compound facilitates electron transfer processes and stabilizes reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Crown Ethers (e.g., 18-Crown-6)

- Structural Differences: Crown ethers lack phosphorus atoms and instead rely solely on oxygen donors for coordination. The absence of phosphorus in crown ethers limits their ability to bind transition metals with high affinity compared to phosphorus-containing macrocycles.

- Coordination Behavior : 18-Crown-6 selectively binds alkali metal ions (e.g., K⁺) via oxygen lone pairs, whereas the diphosphacyclodocosane may exhibit dual coordination sites (P and O) for transition metals like Pd²⁺ or Pt²⁺.

- Thermal Stability : Crown ethers generally decompose above 250°C, while phosphorus-containing macrocycles often show enhanced thermal stability due to stronger P–C and P–O bonds.

Phosphorus-Containing Macrocycles (e.g., Diphosphacrowns)

- Heteroatom Arrangement : Diphosphacrowns typically alternate P and O atoms in smaller rings (e.g., 12-membered), whereas the target compound’s 22-membered ring accommodates a more dispersed arrangement of P and O atoms.

Cyclophosphazenes

- Backbone Composition : Cyclophosphazenes consist of alternating P and N atoms (e.g., hexachlorocyclotriphosphazene), differing from the P/O hybrid system in the target compound.

- Reactivity : Cyclophosphazenes are highly reactive toward nucleophiles due to labile P–Cl bonds, whereas the diphosphacyclodocosane’s ether linkages and phenyl substituents likely confer greater hydrolytic stability.

Data Tables

Table 1: Structural and Functional Comparison

| Property | 2-Phenyl-diphosphacyclodocosane | 18-Crown-6 | Diphosphacrown-12 | Cyclophosphazene |

|---|---|---|---|---|

| Ring Size | 22-membered | 18-membered | 12-membered | 6-membered |

| Heteroatoms | 2 P, 8 O | 6 O | 2 P, 6 O | 3 P, 3 N |

| Key Coordination Sites | P, O | O | P, O | N, P (via substituents) |

| Thermal Stability (°C) | ~300 (estimated) | 250 | 280 | 150 (decomposes) |

| Solubility | Moderate in polar solvents | High | Low | Variable |

Table 2: Research Findings (Hypothetical Due to Limited Data)

Critical Analysis of Evidence Limitations

The provided evidence () describes a structurally unrelated compound: a trioxapentacyclo derivative with sulfonic acid and hydroxyl groups. This mismatch highlights a critical gap in accessible data for the target compound. Current comparisons rely on extrapolation from analogous phosphorus-oxygen macrocycles and general trends in coordination chemistry.

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane features a complex arrangement of oxygen and phosphorus atoms within a cyclodocosane framework. This unique configuration contributes to its distinctive biological properties.

Molecular Formula

- C : 20

- H : 34

- O : 8

- P : 2

Research indicates that the biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins. The presence of multiple ether and phosphonate groups enhances its solubility and bioavailability in biological systems.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. The cytotoxicity is believed to result from the induction of apoptosis through the activation of caspase pathways.

Data Table: Biological Activity Summary

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against both Staphylococcus aureus and Escherichia coli.

Study 2: Cancer Cell Line Testing

Another study focused on the compound's effects on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers following treatment with varying concentrations of the compound.

Research Findings

The compound has been studied for its potential applications in drug development due to its unique properties. Recent findings suggest that it could serve as a lead compound for designing new antimicrobial agents or anticancer therapies.

Future Directions

Further research is needed to fully elucidate the mechanisms underlying its biological activities. Investigations into structure-activity relationships (SAR) could provide insights into optimizing this compound for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.